

In-Depth Technical Guide: MTPPA (CAS Number 70991-61-6)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MTPPA, with the CAS number 70991-61-6, is the racemic form of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid. Its dextrorotatory enantiomer, known as M-5011, is a potent non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of MTPPA, detailed experimental protocols for its biological evaluation, and an analysis of its mechanism of action.

Chemical and Physical Properties

MTPPA is a propionic acid derivative with a thiophene moiety. While extensive experimental data on the physicochemical properties of the racemic mixture is limited in publicly available literature, some computed properties and data for the active enantiomer provide valuable insights.

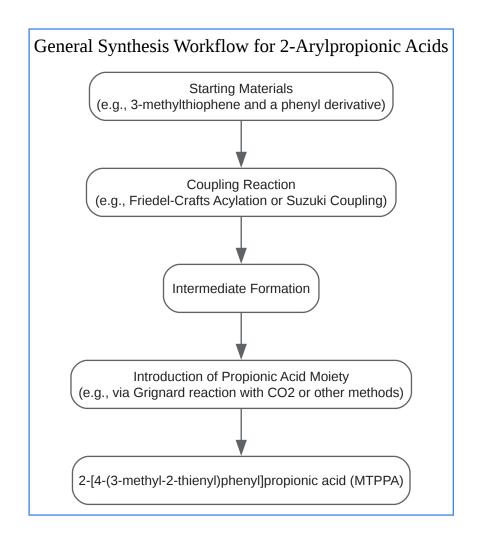


Property	Value	Source
Chemical Name	2-[4-(3-methyl-2- thienyl)phenyl]propionic acid	
CAS Number	70991-61-6	
Molecular Formula	C14H14O2S	[2]
Molecular Weight	246.33 g/mol	[2]
Solubility	Soluble in DMSO	
Storage	Store at -20°C	
Computed XLogP3	3.7	[2]
Computed pKa	Not available	
Experimental Melting Point	Not available	_
Experimental Boiling Point	Not available	

Synthesis

A detailed, publicly available, step-by-step synthesis protocol specifically for 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (CAS 70991-61-6) is not readily found in the surveyed literature. However, the general synthesis of 2-arylpropionic acids is well-established and typically involves the following key steps, as illustrated in the workflow below. The synthesis of related compounds often utilizes a Friedel-Crafts acylation or similar coupling reactions to form the carbon skeleton, followed by steps to introduce the propionic acid moiety.





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Caption: Generalized synthetic route for 2-arylpropionic acids like MTPPA.

Biological Activity and Mechanism of Action

MTPPA, particularly its dextrorotatory enantiomer M-5011, exhibits potent anti-inflammatory, analgesic, and antipyretic activities. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation, pain, and fever.[1]

Anti-inflammatory, Analgesic, and Antipyretic Effects

Studies have shown that M-5011 is a potent inhibitor of inflammation and has strong analgesic and antipyretic effects, in some cases exceeding the potency of established NSAIDs like



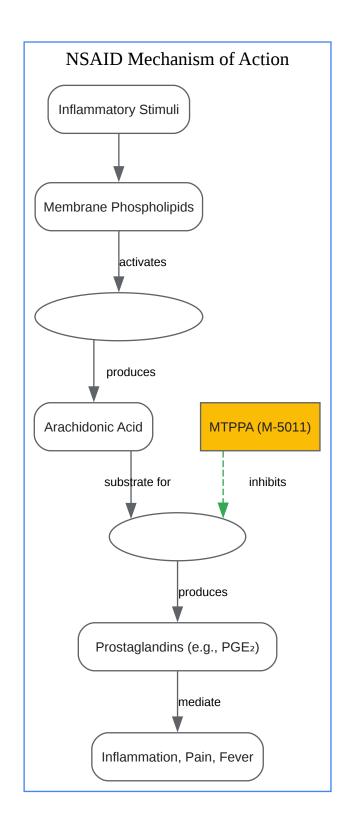
indomethacin and ketoprofen.[1]

Biological Activity (M- 5011)	Potency Comparison	Source
Anti-inflammatory Effect (UV- induced erythema in guinea pigs)	11.7 times more potent than indomethacin and 1.8 times more potent than ketoprofen.	[1]
Anti-inflammatory Effect (Carrageenin-induced paw edema in rats)	2 times more potent than indomethacin and 1.5 times more potent than diclofenac sodium.	[1]
Analgesic Effect (Dry yeast- induced hyperalgesia in rats)	Equipotent to indomethacin, diclofenac sodium, and ketoprofen.	[1]
Antipyretic Effect (Yeast-induced pyrexia in rats)	4.2 times more potent than indomethacin and 4.6 times more potent than ketoprofen.	[1]
Antinociceptive Activity (Kaolin-induced writhing in mice)	ED ₅₀ of 0.63 mg/kg. More potent than zaltoprofen and tiaprofenic acid, equipotent to diclofenac sodium, and less potent than indomethacin and ketoprofen.	[3]

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of **MTPPA** are attributed to its ability to inhibit the production of prostaglandin E2 (PGE₂).[1] This is a hallmark of NSAID activity and occurs through the inhibition of the cyclooxygenase (COX) enzymes. The general signaling pathway is depicted below.





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Caption: MTPPA inhibits COX enzymes, blocking prostaglandin synthesis.



A study on M-5011 demonstrated a preferential inhibition of PGE₂ production at the site of inflammation. The inhibitory effect on PGE₂ production in the exudate of carrageenin-induced air-pouch inflammation was 1.75 times more potent than in the non-inflamed stomach tissue.[1] This suggests a degree of selectivity that may contribute to a more favorable gastrointestinal safety profile compared to some other NSAIDs.

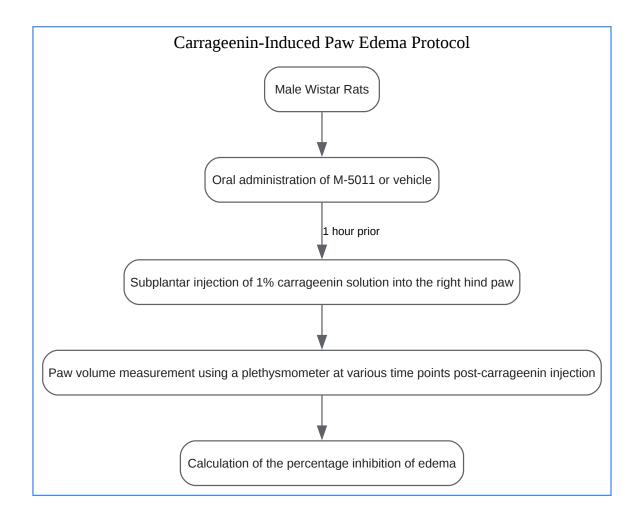
Experimental Protocols

The following are summaries of experimental protocols used to evaluate the biological activity of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011).

Anti-inflammatory Activity: Carrageenin-Induced Paw Edema in Rats

This assay assesses the ability of a compound to reduce acute inflammation.





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Caption: Workflow for the carrageenin-induced paw edema assay.

Methodology:

- Male Wistar rats are fasted overnight with free access to water.
- M-5011, a reference NSAID, or vehicle is administered orally.
- One hour after drug administration, 1% (w/v) carrageenin suspension in saline is injected into the subplantar region of the right hind paw.



- The volume of the paw is measured using a plethysmometer immediately before the carrageenin injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.
- The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.
- The percentage inhibition of edema is calculated for each group relative to the vehicletreated control group.

Analgesic Activity: Kaolin-Induced Writhing in Mice

This model is used to screen for analgesic activity against inflammatory pain.

Methodology:

- Male ddY mice are used.
- M-5011, a reference NSAID, or vehicle is administered orally.
- After a set period (e.g., 1 hour), a 0.5% suspension of kaolin in saline is injected intraperitoneally.
- Immediately after the kaolin injection, mice are placed in individual observation cages.
- The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10 minutes).
- The analgesic effect is expressed as the percentage reduction in the number of writhes in the drug-treated groups compared to the vehicle-treated group. The ED₅₀ (the dose that produces 50% of the maximal effect) is then calculated.[3]

Antipyretic Activity: Yeast-Induced Pyrexia in Rats

This assay evaluates the ability of a compound to reduce fever.

Methodology:

Male Wistar rats are used.



- Fever is induced by a subcutaneous injection of a 20% suspension of brewer's yeast in saline.
- The rectal temperature of the rats is measured before the yeast injection and at regular intervals thereafter until a stable fever is established (typically 18 hours post-injection).
- Once fever is established, M-5011, a reference NSAID, or vehicle is administered orally.
- Rectal temperature is then monitored at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.
- The antipyretic effect is determined by the reduction in rectal temperature compared to the febrile control group.

Conclusion

MTPPA, and specifically its active enantiomer M-5011, is a promising NSAID with potent anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is consistent with other NSAIDs, primarily through the inhibition of prostaglandin synthesis via the COX pathway. Preclinical data suggest a potentially favorable efficacy and safety profile compared to some existing NSAIDs. Further research into its detailed physicochemical properties and specific synthesis protocols would be beneficial for its continued development and evaluation.

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